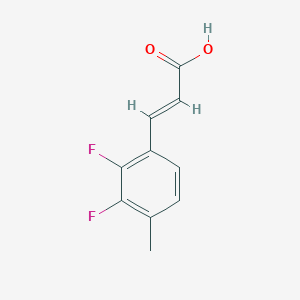

2,3-Difluoro-4-methylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-difluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCNJRKWKSYXJY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=CC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 2,3-Difluoro-4-methylcinnamic acid can be readily converted into its corresponding esters through several standard methods. Esterification not only serves as a common protecting group strategy in multi-step syntheses but also allows for the modulation of the compound's physicochemical properties, such as lipophilicity and solubility.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the cinnamic acid derivative with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Another effective method involves the activation of the carboxylic acid before reaction with an alcohol. For instance, reacting 2,3-Difluoro-4-methylcinnamic acid with isobutyl chloroformate in the presence of a base generates a mixed anhydride (B1165640). beilstein-journals.orgresearchgate.net This highly reactive intermediate readily reacts with an alcohol at room temperature to form the desired ester with high yield. beilstein-journals.org This method is particularly useful for sensitive substrates as it proceeds under mild conditions. beilstein-journals.org

Additionally, reactions with reagents like propionic anhydride in the presence of sodium propionate (B1217596) can yield the corresponding propyl esters. Borane catalysts, such as B(C₆F₅)₃, have also been employed for the Fischer esterification of cinnamic acids with methanol, proceeding through a borane-oxygen interaction that activates the carbonyl group. beilstein-journals.org

Table 1: Representative Esterification Reactions of Cinnamic Acid Derivatives

| Method | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Methanol) | H₂SO₄ (catalytic), Reflux | Methyl cinnamate (B1238496) derivative |

| Mixed Anhydride | Isobutyl chloroformate, Alcohol | Base (e.g., Triethylamine) | Alkyl cinnamate derivative |

| Borane Catalysis | Methanol | B(C₆F₅)₃, Reflux | Methyl cinnamate derivative |

Amidation Reactions and Amide Derivative Synthesis

The synthesis of amides from 2,3-Difluoro-4-methylcinnamic acid is a key transformation for creating compounds with significant biological and material science applications. The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring the activation of the carboxyl group.

Modern peptide coupling reagents are widely used for this purpose. A common and effective method is the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) , often in conjunction with an additive such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) . ucl.ac.uk In this process, EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. ucl.ac.uk The addition of HOBt can suppress side reactions and improve yields. ucl.ac.uk

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acid chloride , by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). organic-chemistry.org The resulting acid chloride rapidly reacts with a primary or secondary amine to furnish the corresponding amide. organic-chemistry.org Another approach involves forming a mixed anhydride using reagents such as isobutyl chloroformate, which then reacts with the amine. researchgate.net

A variety of other coupling agents have been developed for efficient amidation, including triazine-based reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and phosphonium (B103445) salts like COMU. beilstein-journals.orgresearchgate.net These reagents offer different advantages in terms of reaction conditions, yields, and suppression of racemization for chiral substrates. researchgate.net

Table 2: Common Amidation Methods for Cinnamic Acid Derivatives

| Method | Activating/Coupling Reagent | Additive/Base | Solvent |

|---|---|---|---|

| Carbodiimide Coupling | EDCI | DMAP or HOBt | Dichloromethane (DCM) or DMF |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Pyridine (optional) | Anhydrous solvent (e.g., Toluene) |

| Mixed Anhydride | Isobutyl Chloroformate | Triethylamine | Dichloromethane (DCM) |

| Triazine-based Coupling | TCT (2,4,6-trichloro-1,3,5-triazine) | Base | Deep Eutectic Solvent (e.g., ChCl/urea) |

Modifications of the Alkene Double Bond

The exocyclic double bond in 2,3-Difluoro-4-methylcinnamic acid is a site of rich chemical reactivity, susceptible to addition and cycloaddition reactions.

The alkene double bond can be selectively reduced to a single bond, converting the cinnamic acid derivative to a hydrocinnamic acid derivative (a phenylpropanoic acid). This transformation is typically achieved via catalytic hydrogenation.

Commonly, this involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Catalysts such as palladium on carbon (Pd/C) , platinum(IV) oxide (PtO₂) , and ruthenium on carbon (Ru/C) are effective for this purpose. researchgate.netgoogle.comgoogleapis.com For instance, the hydrogenation of similar difluoro-α-methylcinnamic acids has been successfully carried out using PtO₂ as the catalyst under hydrogen pressure. googleapis.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be tuned to ensure the selective reduction of the C=C double bond without affecting the aromatic ring or the carboxylic acid group. researchgate.net Homogeneous catalysts, such as those based on nickel-BINAP complexes, have also been employed for the asymmetric hydrogenation of substituted cinnamic acid esters, yielding chiral products with high enantioselectivity. rsc.orgrsc.org

Table 3: Catalysts for Hydrogenation of the C=C Bond in Cinnamic Acids

| Catalyst | Type | Typical Conditions | Product |

|---|---|---|---|

| Pd/C | Heterogeneous | H₂ gas, RT-40°C, 20-40 bar | Arylpropionic acid derivative |

| PtO₂ (Adams' catalyst) | Heterogeneous | H₂ gas, RT, ~40-50 psi | Arylpropionic acid derivative |

| Ni(OAc)₂ / BINAP | Homogeneous | H₂ gas, 60°C, 60 atm | Chiral arylpropionic acid ester |

| Pentacyanocobaltate(II) | Homogeneous | H₂ gas, Aqueous medium | Arylpropionic acid derivative |

Halogenation and Hydrohalogenation

The electron-rich double bond of 2,3-Difluoro-4-methylcinnamic acid readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).

Halogenation , such as bromination, proceeds by the addition of a bromine molecule across the double bond to yield a vicinal dibromo derivative (2,3-dibromo-3-(2,3-difluoro-4-methylphenyl)propanoic acid). Studies involving the reaction of bromine vapor with single crystals of various trans-cinnamic acid derivatives have shown that the reaction occurs selectively at the aliphatic double bond without substitution on the aromatic ring. nih.gov The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-addition fashion.

Hydrohalogenation , the addition of a hydrogen halide like HBr, follows Markovnikov's rule. The proton (H⁺) adds to the α-carbon (the carbon adjacent to the carboxyl group), and the halide ion (Br⁻) adds to the β-carbon (the carbon adjacent to the phenyl ring). This regioselectivity is due to the formation of the more stable carbocation intermediate at the benzylic β-position, which is stabilized by resonance with the aromatic ring.

One of the most characteristic reactions of cinnamic acids is the [2+2] photodimerization , which occurs in the solid state upon irradiation with UV light. nih.gov For this reaction to proceed, the molecules in the crystal lattice must be packed in a suitable orientation, with the double bonds of adjacent molecules parallel and within a certain distance (typically less than 4.2 Å). This is known as topochemical control.

Studies on 2,6-difluorocinnamic acid have shown that it undergoes [2+2] photodimerization in the solid state. nih.gov The irradiation of crystals with UV light induces the formation of a cyclobutane (B1203170) ring, linking two monomer units. nih.gov This reaction yields a dimer, specifically a derivative of 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid . nih.gov The rate and progress of this reaction can be influenced by external factors such as high pressure, which can alter the intermolecular distances and the geometry of the reacting molecules within the crystal. rsc.org Depending on the packing arrangement (α, β, or γ-type polymorphs), different stereoisomers of the cyclobutane product (e.g., α-truxillic or β-truxinic acids) can be formed. researchgate.netscispace.com

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Phenyl Ring

The aromatic ring of 2,3-Difluoro-4-methylcinnamic acid is subject to both electrophilic and nucleophilic substitution, although its reactivity is significantly modulated by the existing substituents.

Conversely, the electron-withdrawing nature of the substituents makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) . wikipedia.org The fluorine atoms, particularly the one at the C2 position (ortho to the electron-withdrawing cinnamic acid side chain), are activated towards displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in the substituted product. This pathway provides a route to introduce nucleophilic moieties like amines, alkoxides, or thiolates onto the phenyl ring, displacing one of the fluorine atoms. nih.govgoogle.com

Chemo- and Regioselectivity in Chemical Reactions of 2,3-Difluoro-4-methylcinnamic Acid

The chemical reactivity of 2,3-Difluoro-4-methylcinnamic acid is characterized by the interplay of its three key functional components: the carboxylic acid group, the α,β-unsaturated alkene, and the substituted aromatic ring. The chemo- and regioselectivity of its reactions are dictated by the electronic and steric influences of the 2,3-difluoro and 4-methyl substituents on the phenyl ring. While specific studies on this exact molecule are not extensively documented, the selectivity can be predicted based on established principles of organic chemistry and data from related substituted cinnamic acids.

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In 2,3-Difluoro-4-methylcinnamic acid, the primary sites for reaction are the carboxylic acid and the alkene double bond.

Reactions at the Carboxylic Acid: The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction to an alcohol. These reactions are generally chemoselective, leaving the alkene and the aromatic ring intact under appropriate conditions. For instance, amidation can be achieved using various coupling reagents that activate the carboxyl group. beilstein-journals.org The choice of reagent and reaction conditions is crucial to prevent unwanted side reactions. For example, some reagents might be harsh enough to promote addition to the alkene or substitution on the electron-rich aromatic ring.

Reactions at the Alkene: The double bond is susceptible to electrophilic addition reactions, such as halogenation, hydrohalogenation, and epoxidation. It can also undergo reduction (hydrogenation) to the corresponding saturated acid. The chemoselectivity of these reactions depends on the reagents used. For example, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce the double bond without affecting the carboxylic acid or the aromatic fluorine atoms.

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. This is particularly relevant in addition reactions to the alkene and electrophilic substitution on the aromatic ring.

Addition to the Alkene: In electrophilic additions, the regioselectivity is governed by the electronic effects of the phenyl ring and the carboxylic acid group. The phenyl ring, even with its electron-withdrawing fluorine substituents, acts as an electron-donating group by resonance to the β-carbon of the alkene. Conversely, the carboxylic acid group is electron-withdrawing, which deactivates the double bond towards electrophilic attack. The interplay of these effects influences the stability of the carbocation intermediate, directing the electrophile to the α-carbon and the nucleophile to the β-carbon (anti-Markovnikov addition relative to the phenyl group's electronic push).

Aromatic Electrophilic Substitution: The directing effects of the substituents on the phenyl ring determine the regioselectivity of electrophilic aromatic substitution. The 4-methyl group is an activating, ortho-, para-directing group. The fluorine atoms at positions 2 and 3 are deactivating but ortho-, para-directing. The combined effect of these substituents would direct incoming electrophiles to the less sterically hindered positions that are electronically activated. In this case, the C5 and C6 positions are the most likely sites for substitution, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Cyclization Reactions: Intramolecular reactions, such as acid-catalyzed cyclizations, also exhibit regioselectivity. For example, the synthesis of coumarins from cinnamic acid derivatives via oxidative cyclization is a well-known process. The regioselectivity of the cyclization is highly dependent on the substitution pattern of the aromatic ring. rsc.org For meta-substituted cinnamic acids, a mixture of regioisomers is often observed. rsc.org In the case of 2,3-Difluoro-4-methylcinnamic acid, cyclization would involve the ortho-position to the hydroxyl group (if present or formed in situ). The existing substituents would influence the feasibility and outcome of such reactions. Studies on the dimerization of related compounds like ferulic acid have shown that the position of electron-donating groups is crucial for the regioselectivity of the resulting arylindane structures. acs.org

The following table presents data from a study on the visible-light-promoted oxidative cyclization of various substituted cinnamic acids to form coumarins, illustrating how substituents influence regioselectivity. While 2,3-Difluoro-4-methylcinnamic acid was not specifically tested, the results for other substituted analogs provide insight into the expected behavior.

| Substituent on Cinnamic Acid | Product(s) | Yield (%) | Regioselectivity |

|---|---|---|---|

| 4-Methyl | 6-Methylcoumarin | 85 | Single regioisomer |

| 4-Fluoro | 6-Fluorocoumarin | 81 | Single regioisomer |

| 3-Methyl | 5-Methylcoumarin and 7-Methylcoumarin | 78 | Mixture of regioisomers |

| 3-Fluoro | 5-Fluorocoumarin and 7-Fluorocoumarin | 75 | Mixture of regioisomers |

| 2-Fluoro | 8-Fluorocoumarin | 72 | Single regioisomer |

Data adapted from a study on photocatalytic synthesis of coumarin (B35378) derivatives. rsc.org The table demonstrates that para- and ortho-substituted cinnamic acids tend to yield single regioisomers, whereas meta-substituted ones often result in mixtures.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the presence and environment of fluorine atoms, and the connectivity between different parts of the molecule.

Proton (¹H) NMR for Hydrocarbon Framework Analysis

Proton (¹H) NMR spectroscopy is fundamental in defining the hydrocarbon structure of 2,3-Difluoro-4-methylcinnamic acid. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons).

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The coupling between these protons and with the adjacent fluorine atoms will result in complex splitting patterns.

Vinylic Protons: The two protons of the acrylic acid moiety (-CH=CH-COOH) will give rise to distinct signals. The trans-configuration, common for cinnamic acid derivatives, results in a large coupling constant (typically >15 Hz) between these two protons. These signals are expected in the range of δ 6.0-8.0 ppm.

Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the upfield region, generally around δ 2.0-2.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration, typically appearing downfield (>10 ppm).

Table 1: Predicted ¹H NMR Data for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on known chemical shift ranges for similar structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | - |

| Vinylic Proton (α to COOH) | ~6.4 | Doublet | ~16 |

| Vinylic Proton (β to COOH) | ~7.7 | Doublet | ~16 |

| Aromatic Proton (H-5) | ~7.2-7.4 | Multiplet | - |

| Aromatic Proton (H-6) | ~7.0-7.2 | Multiplet | - |

| Methyl (-CH₃) | ~2.3 | Singlet | - |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2,3-Difluoro-4-methylcinnamic acid will produce a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms, particularly the fluorine atoms.

Expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, typically in the range of δ 165-175 ppm.

Aromatic and Vinylic Carbons: These carbons will resonate in the region of δ 110-150 ppm. The carbons directly bonded to fluorine atoms will show characteristic splitting (¹JCF) and their chemical shifts will be significantly affected.

Methyl Carbon: The methyl carbon will appear at the most upfield region, typically around δ 20 ppm.

Table 2: Predicted ¹³C NMR Data for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on known chemical shift ranges and coupling constants for similar fluorinated aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (-C OOH) | ~168 | Singlet |

| Vinylic Carbon (α to COOH) | ~120 | Singlet |

| Vinylic Carbon (β to COOH) | ~140 | Singlet |

| Aromatic Carbon (C-1) | ~125 | Doublet |

| Aromatic Carbon (C-2) | ~150-155 | Doublet of Doublets (¹JCF and ²JCF) |

| Aromatic Carbon (C-3) | ~150-155 | Doublet of Doublets (¹JCF and ²JCF) |

| Aromatic Carbon (C-4) | ~135 | Singlet |

| Aromatic Carbon (C-5) | ~128 | Doublet |

| Aromatic Carbon (C-6) | ~115 | Doublet |

| Methyl Carbon (-C H₃) | ~20 | Singlet |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR is a powerful technique for directly observing the fluorine atoms in a molecule. icpms.cz The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique highly sensitive. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring. icpms.cznih.gov

For 2,3-Difluoro-4-methylcinnamic acid, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (³JFF) will be characteristic of their ortho relationship.

Table 3: Predicted ¹⁹F NMR Data for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on known chemical shift ranges for fluorinated aromatic compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Fluorine at C-2 | -130 to -140 | Doublet | ³JFF ~ 20 |

| Fluorine at C-3 | -140 to -150 | Doublet | ³JFF ~ 20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2,3-Difluoro-4-methylcinnamic acid, COSY would confirm the coupling between the vinylic protons and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the elemental formula of 2,3-Difluoro-4-methylcinnamic acid, confirming its composition of carbon, hydrogen, fluorine, and oxygen atoms. The expected exact mass can be calculated and compared to the experimental value to confirm the identity of the compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 2,3-Difluoro-4-methylcinnamic acid

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₉F₂O₂⁺ | 199.0565 |

| [M-H]⁻ | C₁₀H₇F₂O₂⁻ | 197.0419 |

| [M+Na]⁺ | C₁₀H₈F₂NaO₂⁺ | 221.0384 |

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for cinnamic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of fluorine atoms will also influence the fragmentation, and the masses of the resulting fragments will be consistent with the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation, provides valuable insights into the connectivity of a molecule. For 2,3-Difluoro-4-methylcinnamic acid, the molecular ion (M+) would be selected and subjected to fragmentation.

The fragmentation pathways are predictable based on the functional groups present. Key fragmentation events for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org Further fragmentation could involve the cleavage of the acrylic acid side chain and characteristic losses from the substituted benzene ring. The resulting mass spectrum provides a fragmentation fingerprint that helps confirm the molecular structure.

Table 1: Predicted MS/MS Fragmentation for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on common fragmentation patterns for similar compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 198.04 | 181.04 | 17 | [M-OH]⁺ |

| 198.04 | 153.04 | 45 | [M-COOH]⁺ |

| 198.04 | 152.03 | 46 | [M-HCOOH]⁺ |

| 181.04 | 153.04 | 28 | [M-OH-CO]⁺ |

| 153.04 | 133.03 | 20 | [M-COOH-HF]⁺ |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing information about molecular conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For 2,3-Difluoro-4-methylcinnamic acid, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid, the alkene, and the substituted aromatic ring. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group typically appears as a strong, sharp band. The positions of C-F stretching bands are also diagnostic for the fluorinated aromatic ring.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on typical group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Carboxylic acid (dimer) | 2500-3300 | Broad, Strong |

| C-H stretch | Aromatic/Vinylic | 3000-3100 | Medium |

| C-H stretch | Methyl (aliphatic) | 2850-2960 | Medium |

| C=O stretch | Carboxylic acid | 1680-1710 | Strong |

| C=C stretch | Alkene | 1625-1640 | Medium-Weak |

| C=C stretch | Aromatic ring | 1500-1600 | Medium-Strong |

| C-F stretch | Aryl-Fluorine | 1100-1300 | Strong |

| C-O stretch | Carboxylic acid | 1210-1320 | Strong |

| O-H bend | Carboxylic acid | 920-950 | Broad, Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2,3-Difluoro-4-methylcinnamic acid would be dominated by signals from the aromatic ring and the carbon-carbon double bond. wallonie.be The symmetric stretching of the C=C bond in the alkene and the ring-breathing modes of the substituted benzene ring are expected to produce strong Raman signals. The pressure response of cinnamic acid derivatives has been studied using Raman spectroscopy, revealing significant strengthening of intermolecular interactions at elevated pressures. researchgate.net

Table 3: Predicted Characteristic Raman Bands for 2,3-Difluoro-4-methylcinnamic acid This table is predictive and based on analyses of similar cinnamic acid derivatives. wallonie.be

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C=C stretch | Alkene | 1630-1650 | Strong |

| Ring breathing | Aromatic ring | ~1600 | Strong |

| C=O stretch | Carboxylic acid | 1670-1690 | Medium |

| C-H bend | Methyl | 1440-1460 | Medium |

| Ring mode | Aromatic ring | ~1200 | Strong |

| C-F stretch | Aryl-Fluorine | 1100-1300 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise atomic positions, bond lengths, bond angles, and details about intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. fzu.cz By diffracting X-rays off a single, well-ordered crystal, a three-dimensional map of the electron density can be generated, from which the atomic structure is solved. fzu.cz

An SCXRD analysis of 2,3-Difluoro-4-methylcinnamic acid would provide unambiguous proof of its molecular structure. It would confirm the trans geometry of the double bond, which is typical for cinnamic acids, and reveal the planarity of the molecule. Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. Like most carboxylic acids, 2,3-Difluoro-4-methylcinnamic acid is expected to form centrosymmetric hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. The analysis would also detail other potential interactions, such as C-H···F or π-π stacking, influenced by the fluorine and methyl substituents.

Table 4: Representative Data Obtainable from Single Crystal X-ray Diffraction This table represents the type of data that would be generated from a successful SCXRD experiment.

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | 10.1, 5.2, 15.8 |

| α, β, γ (°) | Unit cell angles. | 90, 105.6, 90 |

| C=O Bond Length (Å) | Length of the carbonyl double bond. | ~1.25 |

| C-O Bond Length (Å) | Length of the carboxyl single bond. | ~1.30 |

| O-H···O Distance (Å) | Hydrogen bond length in the dimer. | ~2.65 |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples and is a primary tool for phase identification and purity assessment. units.it Instead of a single crystal, a powder containing a vast number of randomly oriented crystallites is used. The resulting diffractogram is a unique fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). usp.org

The PXRD pattern for 2,3-Difluoro-4-methylcinnamic acid would be used to confirm the identity of a bulk sample against a reference pattern (either calculated from single-crystal data or from a primary standard). researchgate.net It is also invaluable for studying polymorphism—the existence of different crystal structures of the same compound—as each polymorph would produce a distinct PXRD pattern.

Table 5: Example of Powder X-ray Diffraction Data Presentation This table illustrates how experimental PXRD data would be reported.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 45 |

| 21.3 | 4.17 | 68 |

| 25.2 | 3.53 | 82 |

| 28.9 | 3.09 | 35 |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 2,3-difluoro-4-methylcinnamic acid, these calculations reveal key insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and bioactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Cinnamic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| trans-4-(trifluoromethyl)cinnamic acid | Data not available | Data not available | Data not available |

| Hypothetical values for 2,3-Difluoro-4-methylcinnamic acid | Calculated Value | Calculated Value | Calculated Value |

Electrostatic Potential Surface Mapping

Electrostatic potential surface (EPS) maps are valuable tools for visualizing the charge distribution on a molecule's surface. chemrxiv.orgproteopedia.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding. proteopedia.org Red-colored regions on an EPS map typically indicate areas of high electron density (negative potential), while blue regions represent electron-deficient areas (positive potential). youtube.comresearchgate.net

For 2,3-difluoro-4-methylcinnamic acid, the carboxylic acid group would be a region of significant negative electrostatic potential due to the electronegative oxygen atoms. The fluorine atoms would also contribute to regions of negative potential. The aromatic ring and the methyl group would have more complex potential distributions. Understanding the EPS is critical for predicting how the molecule will interact with other molecules, including biological targets. proteopedia.org

Prediction of Acidity and Basicity (pKa)

The acidity of a molecule is quantified by its pKa value. Computational methods can be employed to predict the pKa of a compound, providing insight into its ionization state at different pH levels. drugdesigndata.org This is particularly important for drug-like molecules, as their charge state affects their solubility, absorption, and interaction with biological targets. drugdesigndata.org

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. aps.org This is often accomplished by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. aps.orgnih.gov

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates, researchers can understand the step-by-step process of how reactants are converted into products. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. science.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties.

For cinnamic acid derivatives, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to predict their biological activities, such as anticancer effects. science.govmdpi.com In one study, QSAR analysis of cinnamic acid derivatives revealed that their tumor specificity was correlated with shape, size, and ionization potential. science.gov While no specific QSPR studies on 2,3-difluoro-4-methylcinnamic acid were identified, such an approach could be used to predict various properties, including its solubility, boiling point, or even its potential biological activity based on its structural features.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. For substituted cinnamic acids, descriptors derived from their electronic structure are particularly important for predicting their chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A theoretical study on 4- and 3-substituted cinnamic acids using DFT at the B3LYP and M06-2X levels of theory provides insight into how different substituent groups influence these electronic properties. nih.gov Electron-donating groups generally increase the HOMO energy, making the molecule more reactive towards electrophiles, while electron-withdrawing groups lower both HOMO and LUMO energies, increasing reactivity towards nucleophiles. nih.gov The fluorine atoms in 2,3-Difluoro-4-methylcinnamic acid are electron-withdrawing, which would be expected to lower the HOMO and LUMO energies, while the methyl group is electron-donating. The precise interplay of these substituents would determine the final electronic properties.

To illustrate the types of molecular descriptors calculated for related compounds, the following table presents data for various substituted cinnamic acids.

| Compound | Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cinnamic acid | H | -6.5 | -1.5 | 5.0 |

| 4-Methylcinnamic acid | 4-CH₃ | -6.3 | -1.4 | 4.9 |

| 4-Fluorocinnamic acid | 4-F | -6.6 | -1.6 | 5.0 |

| 3-Fluorocinnamic acid | 3-F | -6.7 | -1.7 | 5.0 |

This table is illustrative and based on general trends and data from studies on substituted cinnamic acids. The exact values for 2,3-Difluoro-4-methylcinnamic acid would require specific calculations.

Predictive Models for Chemical Reactivity or Stability

The molecular descriptors derived from computational studies can be used to build predictive models for chemical reactivity and stability. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate these descriptors with experimental data, such as reaction rates or biological activity. nih.govresearchgate.net

For instance, in the esterification of substituted cinnamic acids, a QSPR model revealed that the reaction is favored by electron-withdrawing groups. nih.gov This suggests that the nucleophilic attack on the carbonyl carbon is a key step, and substituents that increase the positive charge on this carbon enhance the reaction rate. For 2,3-Difluoro-4-methylcinnamic acid, the two electron-withdrawing fluorine atoms would likely dominate over the electron-donating methyl group, suggesting a higher reactivity in esterification reactions compared to unsubstituted cinnamic acid.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The shapes and energies of the HOMO and LUMO can indicate likely sites of electrophilic and nucleophilic attack. For cinnamic acids, the HOMO is typically localized on the phenyl ring and the double bond, while the LUMO is distributed over the carbonyl group and the double bond. This suggests that electrophilic attack is likely to occur on the ring or the double bond, while nucleophilic attack will target the carbonyl carbon.

Molecular Modeling of Self-Assembly and Intermolecular Interactions

The substitution pattern on the cinnamic acid scaffold plays a crucial role in directing how the molecules interact with each other to form larger, ordered structures, a process known as self-assembly. These intermolecular interactions are fundamental to the crystal structure of the compound and its physical properties.

Molecular modeling techniques, including molecular dynamics (MD) simulations and crystal structure prediction, are employed to understand these interactions. miguelprudencio.comnih.gov The primary intermolecular interactions in cinnamic acids are hydrogen bonds formed by the carboxylic acid groups. These typically lead to the formation of centrosymmetric dimers. mdpi.com

A study on the co-crystallization of various cinnamic acid derivatives with pyridyl-containing molecules demonstrated the robustness of the carboxylic acid-pyridine hydrogen bond in forming predictable supramolecular structures. nih.govbris.ac.uk This highlights the potential of 2,3-Difluoro-4-methylcinnamic acid to act as a building block in crystal engineering and the design of functional materials.

The self-assembly of cinnamic acid-modified chitosan (B1678972) has also been investigated, where molecular simulations indicated significant interaction energies between the cinnamic acid moieties and other components, leading to the formation of stable emulsions and gels. acs.orgconsensus.app This suggests that the amphiphilic nature of 2,3-Difluoro-4-methylcinnamic acid could be exploited in the development of novel biomaterials.

While a specific crystal structure for 2,3-Difluoro-4-methylcinnamic acid is not available in the public Cambridge Structural Database, analysis of related structures provides a strong indication of the types of intermolecular interactions that would be present.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Kinetics and Thermodynamics of Reactions Involving 2,3-Difluoro-4-methylcinnamic Acid

The kinetics of reactions involving cinnamic acid derivatives, such as photodimerization, are significantly influenced by the solid-state arrangement of the molecules. For halogenated trans-cinnamic acids, photodimerization reactions have been shown to follow approximately first-order kinetics. science.gov This kinetic profile is consistent with a mechanism involving the reaction between one photo-excited monomer and one ground-state monomer. science.gov

However, deviations from simple first-order kinetics can occur. In some cases, the reaction rate accelerates as the reaction proceeds, which is attributed to the formation of defects within the crystal lattice that promote the reaction. science.gov Studies on related fluoro-substituted cinnamic acids show that the reaction does not always proceed to 100% completion, suggesting the formation of isolated, non-reactive monomers within the solid matrix. science.govscience.gov

Thermodynamic considerations are also crucial, particularly in the context of polymorphism. For instance, 3-fluoro-trans-cinnamic acid exhibits two polymorphic forms, β1 and β2. The β1 polymorph undergoes an irreversible solid-state phase transition to the more stable β2 polymorph upon heating to approximately 119 °C. researchgate.net This indicates that the β2 form is the thermodynamically favored product under these conditions.

| Reaction Type | Kinetic Profile | Mechanistic Implication |

| Photodimerization | Primarily first-order | Reaction between one excited-state and one ground-state molecule. science.gov |

| Accelerating Photodimerization | Contracting cube model | Reaction is promoted by the formation of crystal defects. science.gov |

| Polymorphic Phase Transition | Irreversible | The product polymorph (β2) is thermodynamically more stable than the initial form (β1). researchgate.net |

Elucidation of Reaction Intermediates

The transformation pathways of cinnamic acid derivatives involve several key reaction intermediates, depending on the specific reaction.

Catalytic Hydrogenation : In iridium-catalyzed asymmetric hydrogenation, stable intermediates have been identified. These include iridium dihydride species formed by the oxidative addition of H₂ to the Ir(I) catalyst. Subsequent coordination of the cinnamic acid derivative leads to a migratory insertion intermediate, which is a crucial step in the catalytic cycle. bohrium.com In some proposed mechanisms, Ir(V) intermediates are formed before reductive elimination releases the hydrogenated product. bohrium.com

Decarboxylative Halogenation : The Hunsdiecker reaction, a pathway for decarboxylation, proceeds through radical intermediates. The carboxylic acid is first converted to a silver salt, which then reacts with a halogen to form an acyl hypohalite intermediate. acs.org Homolytic cleavage of this unstable intermediate generates an acyloxy radical, which rapidly loses carbon dioxide to form an alkyl radical. This radical then abstracts a halogen atom to yield the final product. acs.org

Enzymatic Transformations : In reactions catalyzed by enzymes like Phenylalanine Amino Mutase (PAM), trans-cinnamic acid itself can act as an intermediate. The enzyme facilitates the isomerization of α-phenylalanine to β-phenylalanine, proceeding through a trans-cinnamic acid intermediate via an elimination-addition mechanism. rug.nl

Amidation : The conversion of the carboxylic acid to an amide can proceed through various activated intermediates. With carbodiimides, an O-acylurea is formed, which then reacts with an amine. ucl.ac.uk Alternatively, activating agents like carbonyldiimidazole (CDI) form an N-acylimidazole intermediate, which is a highly reactive acylating agent. ucl.ac.uk

| Reaction Pathway | Key Intermediate(s) |

| Iridium-Catalyzed Hydrogenation | Iridium dihydride species, migratory insertion intermediate. bohrium.com |

| Decarboxylative Halogenation | Acyl hypohalite, Acyloxy radical, Alkyl radical. acs.org |

| Phenylalanine Amino Mutase (PAM) Isomerization | trans-Cinnamic acid. rug.nl |

| Amidation (via CDI) | N-acylimidazole. ucl.ac.uk |

Photochemical Reactions and Solid-State Photoreactivity

In the solid state, the reactivity of 2,3-Difluoro-4-methylcinnamic acid is largely governed by the arrangement of molecules in the crystal lattice. Photochemical reactions, particularly [2+2] cycloadditions, are a prominent feature of this class of compounds.

Upon irradiation with UV light, cinnamic acid derivatives can undergo a [2+2] photodimerization reaction to form a cyclobutane (B1203170) ring. researchgate.net This reaction is topochemical, meaning it proceeds with minimal atomic and molecular movement, and the structure of the product is dictated by the packing of the reactant molecules in the crystal. scribd.com The mechanism involves the photoexcitation of a monomer to its singlet or triplet excited state, which then reacts with an adjacent ground-state monomer to form the dimer. For 3-fluoro-trans-cinnamic acid, UV irradiation leads to the formation of 3,3′-difluoro-β-truxinic acid in nearly quantitative yield. researchgate.netcardiff.ac.uk The reaction joins two olefinic double bonds to create a cyclobutane derivative. researchgate.net

The outcome of solid-state photoreactions is critically dependent on the crystal packing, a principle established by Schmidt and co-workers. scribd.comnih.gov For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. scribd.comnih.gov

The specific arrangement determines the type of photoproduct. For example, 3-fluoro-trans-cinnamic acid crystallizes in two different β-type polymorphs. In β-type packing, the molecules are arranged head-to-tail in a centrosymmetric fashion, leading to the formation of a centrosymmetric truxinic acid derivative. researchgate.net Both known polymorphs of this compound, despite their different crystal structures, yield the same β-truxinic acid photoproduct, highlighting the controlling influence of the local molecular arrangement. researchgate.net Weak intermolecular interactions, such as C-H···F hydrogen bonds, can also play a role in defining the crystal packing and may explain differences in reactivity between various fluoro-substituted derivatives. science.gov

Catalytic Cycles and Enantioselectivity Mechanisms

Catalytic methods offer efficient and selective routes for transforming cinnamic acids. Chiral catalysts, in particular, enable the synthesis of enantiomerically pure products, which is of high importance.

An example is the iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids. The catalytic cycle typically involves an Ir(I) complex modified with a chiral ligand, such as a spiro P,N-ligand. bohrium.com The cycle is believed to proceed through the following key steps:

Coordination of the unsaturated carboxylic acid to the Ir(I) center.

Oxidative addition of molecular hydrogen to form an Ir(III) dihydride species. bohrium.com

Migratory insertion of the olefin into an Ir-H bond.

Reductive elimination of the saturated product, regenerating the Ir(I) catalyst. bohrium.com

The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral environment around the metal center, favoring the hydrogenation of one prochiral face of the substrate over the other. bohrium.comresearchgate.net

Another relevant transformation is the iodine(III)-catalyzed enantioselective 1,2-difluorination of cinnamamides. In this process, a chiral aryl iodide catalyst is oxidized in situ to an iodoarene difluoride. This species then delivers the two fluorine atoms to the double bond of the substrate, with the chiral backbone of the catalyst directing the facial selectivity of the addition. harvard.edu

Decarboxylation Pathways

The carboxylic acid group of 2,3-Difluoro-4-methylcinnamic acid can be removed through decarboxylation reactions. A prominent method is the decarboxylative halogenation, a variation of the Hunsdiecker reaction. This transformation converts the carboxylic acid into an organic halide with one fewer carbon atom. acs.org

The generally accepted mechanism for this reaction under oxidative conditions is radical-mediated:

The carboxylic acid is converted to an intermediate, often a silver carboxylate or an acyl hypohalite. acs.org

This intermediate undergoes homolytic cleavage to produce an acyloxy radical.

The acyloxy radical is unstable and rapidly decarboxylates (loses CO₂) to form an alkyl radical. The presence of electron-withdrawing fluorine atoms on the aromatic ring can help stabilize this radical intermediate.

The alkyl radical then abstracts a halogen atom from a halogen source to form the final alkyl halide product.

While aromatic acids can be less reactive than aliphatic ones in these reactions, the use of light or electron-withdrawing substituents can significantly improve yields. acs.org

Crystallography, Polymorphism, and Solid State Chemistry

Polymorphism of 2,3-Difluoro-4-methylcinnamic Acid and its Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials and pharmaceutical sciences. While specific polymorphic studies on 2,3-Difluoro-4-methylcinnamic acid are not extensively documented in publicly available literature, the behavior of its derivatives provides significant insight.

A notable example is 3-fluoro-trans-cinnamic acid, which exhibits a rare case of polymorphism where two distinct forms, β1 and β2, have been identified. researchgate.net The β1 polymorph is commonly obtained through crystallization from various solvents. researchgate.net Upon heating to approximately 119 °C, the β1 form undergoes an irreversible solid-state phase transition to the more stable β2 polymorph. researchgate.net Both of these polymorphs are classified as β-type structures, indicating that the molecules are packed in a head-to-head arrangement, which influences their solid-state reactivity. researchgate.net

Both the β1 and β2 polymorphs of 3-fluoro-trans-cinnamic acid undergo a topochemical [2+2] photodimerization reaction when exposed to UV irradiation, yielding 3,3′-difluoro-β-truxinic acid. researchgate.net This reaction, however, leads to a complete loss of crystallinity. researchgate.net The study of such derivatives is instrumental in predicting the potential for polymorphism in 2,3-Difluoro-4-methylcinnamic acid, where the additional fluorine and methyl substituents would further modulate the intermolecular interactions and favor the formation of different packing arrangements.

Table 1: Polymorphic Data for 3-fluoro-trans-cinnamic acid

| Polymorph | Formation Condition | Phase Transition | Photoreactivity |

| β1 | Crystallization from various solvents | Irreversibly converts to β2 at ~119 °C | [2+2] photodimerization to 3,3′-difluoro-β-truxinic acid |

| β2 | Formed by heating the β1 polymorph | Stable upon cooling to ambient temperature | [2+2] photodimerization to 3,3′-difluoro-β-truxinic acid |

Cocrystallization and Solid Solution Formation with Related Cinnamic Acids

The formation of multicomponent crystals, such as cocrystals and solid solutions, is a key strategy in crystal engineering to modify the physicochemical properties of a substance. In a solid solution, molecules of a guest component are randomly distributed within the crystal lattice of a host, whereas cocrystals have components in a defined stoichiometric ratio and arrangement. acs.org

Research into binary systems of cinnamic acids has revealed that structural similarity plays a crucial role in the formation of solid solutions. acs.orgcardiff.ac.uk For instance, solid solutions have been observed between 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid. cardiff.ac.uk The ability of two or more compounds to form a solid solution can often be predicted by their structural and chemical similarity. acs.org Given the structural analogy, it is plausible that 2,3-Difluoro-4-methylcinnamic acid could form solid solutions with other fluorinated or methylated cinnamic acids, such as 4-methylcinnamic acid. researchgate.netnih.gov The substitution of fluorine atoms can steer the transformation from a solid solution to a cocrystal in systems involving benzoic acids, a principle that likely extends to cinnamic acids. acs.org

The investigation of binary systems containing various cinnamic acids through techniques like thermal analysis and powder X-ray diffraction provides information on how the components affect the resulting crystal structure. cardiff.ac.uk For example, studies on how different para-substituted cinnamic acids, like 4-methylcinnamic acid, bind to enzymes demonstrate how subtle changes in substitution impact molecular recognition, a principle that also governs cocrystal formation. rsc.org

Crystal Engineering Principles for Designing Solid Forms

Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions. For cinnamic acids, the primary interactions governing their assembly are the strong hydrogen bonds between carboxylic acid groups, which typically form centrosymmetric dimers.

A key principle in the crystal engineering of cinnamic acids is Schmidt's topochemical postulates for solid-state [2+2] photodimerization. This rule states that for a reaction to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). researchgate.net The crystal structures of cinnamic acids are often classified as α, β, or γ types based on their packing and subsequent photochemical behavior. researchgate.net The α- and β-types yield different cyclobutane (B1203170) stereoisomers (truxillic and truxinic acids, respectively), while the γ-type is light-stable. researchgate.net Designing solid forms of 2,3-Difluoro-4-methylcinnamic acid would involve controlling crystallization conditions to favor a specific packing arrangement and, consequently, its solid-state reactivity.

Influence of High Pressure on Crystal Structure and Reactivity

The application of high pressure is a powerful tool for studying the stability of crystal structures and inducing phase transitions. High-pressure Raman spectroscopy studies on the parent trans-cinnamic acid crystal up to 6 GPa have shown that the crystal structure and molecular conformation are stable within this range. researchgate.net

In these experiments, pressure causes a shift of all Raman peaks to higher frequencies, which is a typical consequence of bond shortening and strengthening under compression. The intermolecular vibrational modes are significantly more sensitive to pressure than the intramolecular modes, indicating a considerable strengthening of intermolecular interactions, particularly the hydrogen bonds that define the crystal lattice. researchgate.net This strengthening of non-covalent forces can alter the energy landscape of the solid, potentially leading to new polymorphic forms or changes in reactivity at elevated pressures.

While specific high-pressure data for 2,3-Difluoro-4-methylcinnamic acid is not available, the results for trans-cinnamic acid provide a robust model. researchgate.net It is expected that 2,3-Difluoro-4-methylcinnamic acid would also exhibit significant strengthening of its intermolecular hydrogen bonds under pressure. The presence of fluorine atoms might introduce additional pressure-sensitive interactions (like C-F···H or F···F contacts), potentially making its crystal lattice susceptible to pressure-induced phase transitions at different pressure points than the parent compound. The synthesis of related compounds like 3,4-difluoro-α-methylcinnamic acid has been documented, but their high-pressure behavior remains an area for future investigation. google.com

Design Principles and Structure Property Correlations in Chemical Systems

Impact of Fluorine Substitution on Electronic and Steric Properties

The introduction of two fluorine atoms onto the phenyl ring of 4-methylcinnamic acid at the 2- and 3-positions dramatically alters the molecule's electronic and steric landscape. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and meta to the fluorine substituents. In 2,3-Difluoro-4-methylcinnamic acid, this leads to a significant polarization of the aromatic ring, influencing the acidity of the carboxylic acid group and the reactivity of the acrylic moiety.

From a steric perspective, the fluorine atoms, despite their relatively small van der Waals radius, introduce a degree of conformational constraint. The presence of a fluorine atom at the ortho position (C2) can influence the planarity of the molecule by sterically interacting with the acrylic acid side chain. This can affect the conjugation between the phenyl ring and the double bond, which in turn has consequences for the molecule's spectroscopic properties and reactivity.

Table 1: Comparison of Estimated Electronic and Steric Parameters

| Compound | Substituent Effects | Expected Impact on Acidity (pKa) | Potential Steric Hindrance |

| 4-Methylcinnamic acid | Methyl group: weak electron-donating (+I) | Lower acidity (higher pKa) | Minimal |

| 2,3-Difluoro-4-methylcinnamic acid | 2-Fluoro: strong electron-withdrawing (-I) 3-Fluoro: strong electron-withdrawing (-I) | Higher acidity (lower pKa) | Moderate, potential for non-planarity |

Note: The data in this table is based on established chemical principles and is for illustrative purposes. Precise experimental values would require dedicated study.

Role of the Methyl Group in Molecular Recognition and Packing in Supramolecular Systems

In the solid state, molecules self-assemble into ordered structures known as crystals, governed by a delicate balance of intermolecular forces. In the context of cinnamic acids, hydrogen bonding between the carboxylic acid groups to form dimers is a common and dominant packing motif. The substituents on the phenyl ring then play a crucial role in directing the further assembly of these dimers into the final crystal lattice.

While a specific crystal structure for 2,3-Difluoro-4-methylcinnamic acid has not been reported in the searched literature, studies on similar substituted cinnamic acids suggest that the interplay between the strong hydrogen bonding of the carboxylic acid dimers and the weaker interactions involving the methyl and fluoro groups would dictate the supramolecular assembly. The size and shape of the methyl group can influence the efficiency of crystal packing, potentially leading to different polymorphic forms with varying physical properties. The fluorination can also lead to specific F···H or F···F interactions that further guide the supramolecular architecture.

Structure-Reactivity Correlations for Chemical Transformations

The chemical reactivity of 2,3-Difluoro-4-methylcinnamic acid is intrinsically linked to its structure. The acrylic acid moiety is susceptible to a variety of chemical transformations, including addition reactions at the double bond and reactions of the carboxylic acid group.

One of the most well-studied reactions of cinnamic acids in the solid state is the [2+2] photodimerization, where UV irradiation can lead to the formation of a cyclobutane (B1203170) ring between two adjacent molecules. The feasibility and outcome of this reaction are highly dependent on the crystal packing, specifically the distance and orientation of the double bonds of neighboring molecules. While no specific studies on the photodimerization of 2,3-Difluoro-4-methylcinnamic acid were found, research on other difluorocinnamic acids indicates that the position of the fluorine atoms significantly influences reactivity. The electronic effects of the fluorine substituents can alter the excited state properties of the molecule, and their steric bulk can influence the necessary alignment for the reaction to occur.

The carboxylic acid group can undergo typical reactions such as esterification and amidation. The increased acidity due to the fluorine substituents may facilitate these reactions under certain conditions. Furthermore, the aromatic ring can be subject to further electrophilic or nucleophilic substitution, although the existing substitution pattern will direct the regioselectivity of such transformations.

Rational Design of Derivatives for Specific Chemical Applications

The structure of 2,3-Difluoro-4-methylcinnamic acid provides a versatile platform for the rational design of derivatives with tailored properties for specific chemical applications. By modifying the carboxylic acid group, the acrylic double bond, or the aromatic ring, a diverse range of new compounds can be synthesized.

For instance, conversion of the carboxylic acid to esters or amides can modulate the compound's solubility and its ability to act as a building block in polymer or materials science. The introduction of different functional groups onto the aromatic ring could be explored to tune the electronic properties further or to introduce specific binding sites for molecular recognition applications.

The design of derivatives could also target specific biological activities. Cinnamic acid derivatives are known to possess a wide range of pharmacological properties. The presence of fluorine is often exploited in medicinal chemistry to enhance metabolic stability and bioavailability. Therefore, derivatives of 2,3-Difluoro-4-methylcinnamic acid could be designed and synthesized as potential therapeutic agents, although this would require extensive biological evaluation.

Table 2: Potential Derivatives and Their Applications

| Derivative Type | Potential Application | Rationale |

| Esters (e.g., methyl, ethyl) | Polymer synthesis, fragrance components | Modifies volatility and reactivity for polymerization. |

| Amides | Pharmaceutical intermediates, material science | Introduces hydrogen bonding capabilities, potential for biological interactions. |

| Further Aromatic Substitution | Fine-tuning of electronic properties | Introduction of electron-donating or -withdrawing groups to modulate reactivity and spectroscopic properties. |

| Reduction of Double Bond | Saturated building blocks | Creates a flexible, substituted hydrocinnamic acid derivative for different synthetic routes. |

Emerging Research Frontiers and Potential Chemical Applications

Integration in Advanced Organic Synthesis Strategies

2,3-Difluoro-4-methylcinnamic acid serves as a versatile precursor in organic synthesis, particularly for creating more complex fluorinated molecules. cymitquimica.com Its reactivity is centered around its three key functional components: the aromatic ring, the alkene bond, and the carboxylic acid.

The synthesis of the parent compound itself likely involves a Knoevenagel or Perkin condensation reaction, where 2,3-difluoro-4-methylbenzaldehyde (B1304708) is reacted with malonic acid or acetic anhydride (B1165640), respectively. A general synthetic approach for similar structures involves the condensation between an appropriately substituted benzaldehyde (B42025) and malonic acid derivatives. For instance, the synthesis of 3,4-difluoro-α-methylcinnamic acid is achieved by heating 3,4-difluorobenzaldehyde (B20872) with propionic anhydride and sodium propionate (B1217596). google.com

Once formed, the compound can undergo a variety of transformations:

Carboxylic Acid Derivatization: The carboxylic acid group is a handle for numerous modifications. It can be readily converted into amides using peptide coupling reagents like TBTU (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a method demonstrated for the synthesis of amides from 2-methylcinnamic acid. mdpi.com It can also be transformed into esters or acid halides, opening pathways to a wide array of other functional groups.

Alkene Group Reactions: The α,β-unsaturated system is susceptible to reactions such as catalytic hydrogenation. The hydrogenation of 3,4-difluoro-α-methyl-cinnamic acid using a platinum dioxide catalyst successfully reduces the double bond to yield the corresponding hydrocinnamic acid. google.com This reaction is a key step for creating saturated side-chains.

Ring-Based Transformations: The difluoro-methyl-substituted phenyl group can direct further electrophilic aromatic substitutions or participate in cross-coupling reactions, although the electronic effects of the existing substituents must be carefully considered. Subsequent intramolecular reactions, such as Friedel-Crafts-type cyclizations, can be used to build complex polycyclic systems. For example, 5,6-difluoro-2-methyl-1-indanone is synthesized from its hydrocinnamic acid precursor using polyphosphoric acid. google.com

These strategic modifications allow for the construction of elaborate molecular architectures, making 2,3-Difluoro-4-methylcinnamic acid a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty organic compounds. researchgate.net

| Reaction Type | Reagents/Conditions | Product Class | Reference |

| Amidation | TBTU, Amine, Et3N | Cinnamic Acid Amides | mdpi.com |

| Hydrogenation | H2, PtO2 | Hydrocinnamic Acids | google.com |

| Intramolecular Cyclization | Polyphosphoric Acid | Indanones | google.com |

| Condensation (Synthesis) | Substituted Benzaldehyde, Malonic Acid | Cinnamic Acids |

Applications in Materials Science (e.g., ligand design for inorganic nanoparticles, supramolecular chemistry)

The rigid, photo-responsive nature of the cinnamic acid backbone, combined with the specific substitutions on the phenyl ring, makes 2,3-Difluoro-4-methylcinnamic acid a compound of interest for materials science. bldpharm.com

A significant area of application lies in supramolecular chemistry and crystal engineering, specifically through solid-state [2+2] photodimerization. researchgate.net When certain cinnamic acid derivatives are arranged appropriately in a crystal lattice (fulfilling Schmidt's topochemical rules), UV irradiation can induce a cycloaddition reaction between the alkene bonds of adjacent molecules, forming a cyclobutane (B1203170) ring. researchgate.net This process converts monomeric crystals into a polymer or dimer, often with significant changes to the material's physical properties. The resulting cyclobutane dicarboxylic acids, known as truxillic or truxinic acids, are themselves valuable building blocks for more complex materials. researchgate.netresearchgate.net The fluorine and methyl groups on 2,3-Difluoro-4-methylcinnamic acid would play a crucial role in directing the crystal packing through weak intermolecular interactions, thereby determining whether a photo-reactive arrangement is achieved. researchgate.net

In the realm of nanomaterials, the carboxylic acid group serves as an effective anchor for binding to the surface of metal and metal oxide nanoparticles. This allows the compound to function as a surface ligand. By modifying the surface of inorganic nanoparticles, these organic ligands can improve their stability, solubility in organic solvents, and introduce new functionalities. bris.ac.uk Fluorinated ligands, in particular, can be used to create nanoparticles with unique surface properties, such as hydrophobicity or lipophobicity, which are desirable for applications in catalysis, electronics, and biomedical imaging. mdpi.com

Development of Analytical Methodologies Utilizing 2,3-Difluoro-4-methylcinnamic Acid

The presence of fluorine atoms in 2,3-Difluoro-4-methylcinnamic acid provides a unique analytical handle.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise. The chemical shifts of the two fluorine atoms in this molecule would be exquisitely sensitive to their local electronic environment. This property can be exploited to study binding interactions with proteins, enzymes, or other molecules. acs.org For instance, changes in the ¹⁹F NMR spectrum upon binding can provide information on conformational changes and binding affinities. It can also be used to determine physicochemical properties like pKa values. acs.org

Mass Spectrometry (MS): With a distinct molecular weight and fragmentation pattern, the compound can be readily identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov It could potentially serve as an internal standard for the quantification of other fluorinated compounds in complex matrices.

Chromatographic Methods: As a moderately polar molecule, it is well-suited for analysis by High-Performance Liquid Chromatography (HPLC), likely with UV detection due to its aromatic ring and conjugated system. acs.org Methodologies could be developed to separate it from similar isomers or related impurities, which is critical for quality control in its synthesis and use.

The compound's unique spectral properties make it a useful tool for developing and validating new analytical methods, particularly those involving fluorinated molecules. cymitquimica.com

Interdisciplinary Research with Physical Chemistry and Nanoscience

The study of 2,3-Difluoro-4-methylcinnamic acid sits (B43327) at the intersection of several scientific disciplines, primarily physical chemistry and nanoscience. nrel.gov

The investigation of its solid-state photodimerization is a classic example of this synergy. Physical chemists can study the kinetics of the photoreaction using techniques like solid-state NMR, as has been done for similar sulfonate derivatives of cinnamic acid. researchgate.net They can also explore the thermodynamics of its crystal packing and the photomechanical effects, where light energy is converted into mechanical motion. researchgate.net

Nanoscience researchers can then apply this fundamental understanding to create novel nanomaterials. cens.res.in For example, by controlling the photodimerization on a surface, it might be possible to create nanopatterns or functional thin films. Furthermore, using the molecule as a ligand for gold or other nanoparticles combines the principles of self-assembly (a physical chemistry concept) with the unique properties of nanomaterials. bris.ac.uk Research into how these modified nanoparticles interact with light or catalyze reactions bridges the gap between the molecular-level understanding provided by physical chemistry and the functional applications targeted by nanoscience.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Difluoro-4-methylcinnamic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis of fluorinated cinnamic acids typically employs the Knoevenagel condensation between substituted benzaldehydes and malonic acid derivatives. For example, bromo-fluoro cinnamic acids (e.g., 4-Bromo-2-fluorocinnamic acid) are synthesized via analogous routes, where reaction temperature, catalyst selection (e.g., piperidine), and solvent polarity critically affect yields . Fluorine substituents may alter electronic effects, necessitating optimized stoichiometry and reflux conditions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and purity verification via melting point analysis (e.g., 219–223°C for 4-Bromo-2-fluorocinnamic acid) are recommended .

Q. How can researchers confirm the structural integrity of 2,3-Difluoro-4-methylcinnamic acid using spectroscopic methods?

- Methodological Answer : Multi-spectral analysis is essential:

- NMR : and NMR can identify fluorine substitution patterns and methyl group integration.

- IR Spectroscopy : C=O stretching (~1680 cm) and O-H stretching (broad, ~2500–3000 cm) confirm carboxylic acid functionality, as seen in 2,3-Dimethoxycinnamic acid studies .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight alignment with theoretical values (e.g., CHFO) .

Q. What purification techniques are most effective for isolating 2,3-Difluoro-4-methylcinnamic acid from reaction byproducts?

- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) effectively separates polar byproducts. For fluorinated analogs, preparative HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) enhances resolution . Recrystallization in ethanol or methanol/water mixtures improves purity, as demonstrated for structurally similar bromo-fluoro cinnamic acids .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in fluorine substitution during synthesis of 2,3-Difluoro-4-methylcinnamic acid?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, meta-fluorination in benzoic acid derivatives (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH . Computational modeling (DFT calculations) predicts electron-deficient sites, guiding reagent selection and minimizing undesired isomers .

Q. What strategies resolve contradictory data between X-ray crystallography and NMR spectroscopy for fluorinated cinnamic acid derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example, X-ray structures of 2,3-Dimethoxycinnamic acid reveal planar configurations, while NMR may indicate solution-phase conformational flexibility . Combining variable-temperature NMR and solid-state NMR reconciles such differences. Referencing holistic validation frameworks (e.g., integrating experimental and qualitative descriptors) ensures robust structural assignments .

Q. How can degradation pathways of 2,3-Difluoro-4-methylcinnamic acid under varying pH and temperature conditions be systematically analyzed?